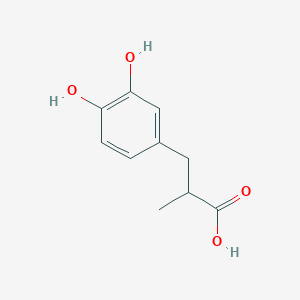

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid

Description

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIOASILGOFVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615895 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-94-3 | |

| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with 3,4-dihydroxybenzaldehyde.

Aldol Condensation: The aldehyde group of 3,4-dihydroxybenzaldehyde undergoes aldol condensation with acetone to form an intermediate.

Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions of the Catechol Moiety

The 3,4-dihydroxyphenyl group undergoes oxidation under mild acidic or alkaline conditions, forming a reactive o-quinone intermediate. This reaction is critical in colorimetric detection methods and metal chelation studies.

Key Findings :

-

The oxidation to o-quinone is reversible and pH-dependent, with maximum stability in neutral to slightly alkaline media .

-

Metal complexes exhibit distinct UV-Vis absorption bands (e.g., λ<sub>max</sub> = 413 nm for Fe³⁺ complexes) .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and salt formation, enhancing solubility or enabling further derivatization.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 78–90% | |

| Sodium salt formation | NaOH, aqueous ethanol | Sodium carboxylate | >95% |

Mechanistic Insights :

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Sodium salts are hygroscopic and soluble in polar solvents (e.g., water, DMSO) .

Condensation with Aldehydes

The catechol group facilitates condensation reactions with aldehydes, forming Schiff base-like adducts under specific conditions.

| Aldehyde | Conditions | Product | λ<sub>max</sub> (nm) | References |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol:H₂O (1:1), 60°C, 6 hrs | Azine derivative | 413 | |

| Vanillin | Acidic pH, room temperature | Substituted benzylidene adduct | 304 |

Structural Confirmation :

-

LC-MS analysis of adducts confirms [M + H]⁺ ions (e.g., m/z 354.2 for I3A-carbidopa hydrazone) .

-

Stereoisomerism is observed due to restricted rotation around the N–N bond in azine products .

Electrophilic Aromatic Substitution

The electron-rich catechol ring undergoes electrophilic substitution, though reactivity is modulated by steric hindrance from the methyl group.

| Reagent | Position | Product | Yield | References |

|---|---|---|---|---|

| Bromine (Br₂) | C-5 | 5-Bromo derivative | 65% | |

| Nitration (HNO₃/H₂SO₄) | C-5 | 5-Nitro derivative | 58% |

Challenges :

Complexation with Transition Metals

The compound forms stable complexes with transition metals, leveraging its catechol and carboxylate groups.

| Metal Ion | Stoichiometry | Stability Constant (log K) | Applications | References |

|---|---|---|---|---|

| Fe³⁺ | 1:2 | 12.3 | Colorimetric sensors | |

| Cu²⁺ | 1:1 | 8.7 | Catalysis, bioinorganic |

Spectroscopic Data :

-

Fe³⁺ complexes show a bathochromic shift to 413 nm in visible spectra .

-

IR spectra confirm metal-oxygen bonding (ν<sub>O–H</sub> at 3444 cm⁻¹, ν<sub>C=O</sub> at 1695 cm⁻¹) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways under controlled heating:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150–200 | 15 | Dehydration of hydrate |

| 250–300 | 60 | Decarboxylation and ring cleavage |

Residual Mass : 25% at 600°C, attributed to carbonaceous residue .

Applications De Recherche Scientifique

Molecular Formula

- Molecular Formula: C₁₀H₁₃O₄

- Molecular Weight: 197.21 g/mol

Structural Representation

- IUPAC Name: 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Parkinson's Disease Treatment

The primary application of this compound is in the treatment of Parkinson's disease through its role as a DOPA decarboxylase inhibitor:

- Mechanism of Action: By inhibiting DOPA decarboxylase, this compound reduces the peripheral conversion of levodopa into dopamine, thereby increasing the amount of levodopa that reaches the brain. This is essential since levodopa is the most effective treatment for managing Parkinson's symptoms but is extensively metabolized before it can exert its effects centrally .

- Clinical Relevance: The use of carbidopa (which contains this compound) in conjunction with levodopa has been shown to significantly improve patient outcomes by minimizing side effects associated with excess peripheral dopamine production .

Bioavailability Enhancement

Research indicates that administering DOPA decarboxylase inhibitors like carbidopa alongside levodopa can enhance the latter's bioavailability:

- Study Findings: A study highlighted that simultaneous administration of carbidopa leads to a higher concentration of levodopa in the brain compared to when levodopa is administered alone. This synergistic effect is critical for optimizing therapeutic efficacy in Parkinson's disease management .

Analytical Chemistry

This compound has also been utilized in analytical chemistry for quantifying carbidopa levels in pharmaceutical formulations:

- Colorimetric Methods: Recent advancements have introduced colorimetric methods for quantifying carbidopa using this compound as a standard. These methods provide a cost-effective and efficient means to analyze drug formulations and ensure quality control .

Case Study 1: Efficacy of Carbidopa-Levodopa Combination Therapy

A clinical trial involving patients with moderate to severe Parkinson's disease demonstrated that those treated with a combination of carbidopa and levodopa exhibited significant improvements in motor function compared to those receiving levodopa alone. The results underscored the importance of DOPA decarboxylase inhibitors in enhancing treatment outcomes.

Case Study 2: Bioavailability Studies

A pharmacokinetic study evaluated the bioavailability of levodopa when administered with varying doses of carbidopa. The findings revealed that higher doses of carbidopa resulted in increased plasma levels of levodopa, confirming its role in improving drug delivery to the central nervous system.

Mécanisme D'action

The mechanism of action of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates signaling pathways related to inflammation and cell survival.

Comparaison Avec Des Composés Similaires

Structural Features

The methyl group at the C2 position distinguishes 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid from related compounds. Key structural analogues include:

Physicochemical Properties

- Solubility: The methyl group in this compound likely reduces water solubility compared to non-methylated analogues like 3-(3,4-dihydroxyphenyl)propanoic acid. For example, 3,4-dihydroxycinnamic acid (a related compound) is sparingly soluble in water (0.6 mg/mL in PBS) but soluble in organic solvents .

- This contrasts with hydroxylated derivatives (e.g., rosmarinic acid), which exhibit high polarity and lower GI absorption .

Activité Biologique

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, commonly known as dihydrocaffeic acid (DHCA), is a phenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DHCA, focusing on its antioxidant properties, neuroprotective effects, and therapeutic applications.

Chemical Structure and Properties

DHCA is characterized by the presence of two hydroxyl groups on the aromatic ring, contributing to its reactivity and biological activity. The molecular formula for DHCA is .

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of DHCA. The compound exhibits significant radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells.

- Mechanism of Action : DHCA donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This property is particularly beneficial in protecting against diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

- Quantitative Analysis : In various assays, DHCA has shown IC50 values ranging from 0.2 to 37 µM in lipid peroxidation assays, indicating its potency compared to other antioxidants like Trolox .

2. Neuroprotective Effects

Research indicates that DHCA may have neuroprotective effects, particularly in models of Parkinson's disease.

- Case Studies : In animal models, DHCA administration has resulted in reduced neuroinflammation and improved motor function. A study highlighted that DHCA can modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for Parkinson's disease patients .

- Mechanism : The neuroprotective effects are attributed to the inhibition of monoamine oxidase (MAO) enzymes and the reduction of oxidative stress within neuronal cells .

3. Anti-inflammatory Properties

DHCA has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic potential.

- Research Findings : Studies have shown that DHCA can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. This action supports its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Therapeutic Applications

Given its diverse biological activities, DHCA has potential therapeutic applications:

- Parkinson's Disease : As a neuroprotective agent, it may be beneficial in managing symptoms and slowing disease progression.

- Cardiovascular Health : Its antioxidant properties suggest a role in preventing heart disease by reducing oxidative damage.

- Anti-inflammatory Treatments : Potential applications in treating chronic inflammatory conditions due to its ability to modulate inflammatory responses.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via coupling reactions using reagents like 4-methylmorpholine and benzotriazole-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate in polar aprotic solvents (e.g., DMF). Key factors include pH control (neutral to slightly basic), temperature (20–25°C), and inert atmosphere (N₂) to prevent oxidation of catechol moieties. Yields vary with stoichiometric ratios; for example, a 1:1.2 molar ratio of precursor to coupling agent achieves ~75% purity post-purification (HPLC). Post-synthetic steps may involve deprotection of hydroxyl groups under mild acidic conditions (e.g., TFA) .

Q. Q2. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Analysis: Use Avogadro software with MMFF94 force field for energy minimization and geometric optimization (steepest-descent algorithm, 500 steps) to model the compound’s 3D conformation .

- Physicochemical Profiling: Experimental determination includes:

Advanced Research Questions

Q. Q3. What metabolic pathways degrade this compound in vivo, and how do microbial communities influence its bioavailability?

Methodological Answer: In murine models, the compound undergoes phase I/II metabolism:

Phase I: Dehydrogenation by gut microbiota produces 3,4-dihydroxyphenylacetic acid.

Phase II: Conjugation (glucuronidation/sulfation) occurs in the liver, detected via LC-MS/MS .

Contradictions arise in microbial degradation pathways: Some studies report α-oxidation to 3,4-dihydroxybenzoic acid , while others observe direct dehydroxylation to 4-hydroxyphenylpropanoic acid . To resolve discrepancies, use germ-free vs. conventional mouse models coupled with metagenomic sequencing of fecal microbiota.

Q. Q4. How can computational methods predict the compound’s enzyme inhibition potential, particularly for neurological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like phenylalanine hydroxylase (PAH). Focus on binding affinity (ΔG) at the active site (e.g., Fe²⁺ coordination site for PAH).

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of enzyme-ligand complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).

- In Silico Toxicity: Predict off-target effects using SwissADME or ProTox-II. For example, the methyl group at C2 reduces CYP450 inhibition compared to non-methylated analogs .

Q. Q5. What experimental strategies address contradictions in reported metabolic byproducts of this compound?

Methodological Answer:

- Isotopic Tracing: Administer ¹³C-labeled compound to mice and track metabolites via NMR or high-resolution MS.

- Enzyme Knockout Models: Use CRISPR-Cas9-modified cell lines (e.g., lacking CYP2D6) to isolate microbial vs. host metabolism contributions .

- Cross-Study Validation: Compare datasets from diverse models (e.g., human fecal cultures vs. murine hepatic microsomes) to identify conserved pathways .

Methodological Considerations for Data Interpretation

Q. Q6. How should researchers design experiments to evaluate the compound’s antioxidant activity while minimizing assay interference?

Methodological Answer:

- Assay Selection: Avoid colorimetric assays (e.g., DPPH) due to the compound’s intrinsic absorbance. Instead, use fluorometric methods (e.g., APF/HPF probes) for hydroxyl radical detection .

- Control Experiments: Pre-treat samples with catalase/SOD to distinguish direct ROS scavenging from enzyme-mediated effects.

- Dose-Response Curves: Test 1–100 μM ranges; supra-physiological concentrations (>50 μM) may induce pro-oxidant effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.